molecular formula C17H18O2 B5821791 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine

2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine

货号 B5821791
分子量: 254.32 g/mol
InChI 键: SDWFGYIFPKFWGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine, also known as TDD, is a heterocyclic compound that has been the subject of scientific research for its potential applications in medicinal chemistry. This compound is a member of the dibenzodioxocin family, which is known for its diverse pharmacological properties.

科学研究应用

2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One of the main areas of research has been the development of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds as potential anticancer agents. Studies have shown that 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives have exhibited potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.

作用机制

The mechanism of action of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds is not fully understood, but studies have suggested that they may act through multiple pathways. One proposed mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. Other studies have suggested that 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives may also target DNA synthesis and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds have a range of biochemical and physiological effects. In addition to their cytotoxic effects on cancer cells, 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives have been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate immune system function. These effects suggest that 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds may have potential applications in the treatment of a variety of diseases beyond cancer.

实验室实验的优点和局限性

One advantage of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds is their potent cytotoxicity against cancer cells, which makes them attractive candidates for drug development. However, one limitation of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds is their low solubility, which can make them difficult to work with in lab experiments. Additionally, the complex synthesis method required to produce 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives can make them challenging to produce in large quantities.

未来方向

There are many potential future directions for research on 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds. One area of interest is the development of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives with improved solubility and pharmacokinetic properties. Another potential area of research is the exploration of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds as potential treatments for other diseases beyond cancer, such as autoimmune disorders or infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives and to identify potential drug targets for these compounds.

合成方法

The synthesis of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine involves a multi-step process that includes the condensation of 2,3-dimethoxybenzaldehyde with 2,4,6-trimethylphenol to form the intermediate 2,10-dimethyl-12H-dibenzo[d,g][1,3]dioxocine. This intermediate is then further reacted with methyl iodide to produce 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine. The synthesis of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine has been optimized over the years to improve yields and reduce the number of steps required.

属性

IUPAC Name

3,5,7-trimethyl-5H-benzo[d][1,3]benzodioxocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-11-4-6-16-14(8-11)13(3)15-9-12(2)5-7-17(15)19-10-18-16/h4-9,13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWFGYIFPKFWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)C)OCOC3=C1C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。